molecular formula C9H16Cl2N2 B6362092 propyl[(pyridin-3-yl)methyl]amine dihydrochloride CAS No. 1240566-83-9

propyl[(pyridin-3-yl)methyl]amine dihydrochloride

Cat. No.: B6362092
CAS No.: 1240566-83-9
M. Wt: 223.14 g/mol
InChI Key: SKDDLHNWJLWOJJ-UHFFFAOYSA-N
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Description

Significance of Pyridinyl-Containing Amines in Chemical and Biological Research

The pyridine (B92270) ring is a fundamental heterocyclic scaffold that is present in a vast array of biologically active molecules and approved pharmaceutical agents. stenutz.eubldpharm.com Its presence is crucial in medicinal chemistry due to its ability to engage in various biological interactions, including hydrogen bonding, and its capacity to act as a bioisostere for other functional groups. chemicalbook.comvulcanchem.com The nitrogen atom in the pyridine ring can significantly influence the physicochemical properties of a molecule, such as its basicity and water solubility, which are critical for drug design and development. chemicalbook.com

When combined with an amine functional group, the resulting pyridinyl-containing amines exhibit a broad spectrum of biological activities. These compounds have been investigated for their potential as antimicrobial, antiviral, anticancer, and anti-inflammatory agents, among others. vulcanchem.com The structural diversity that can be achieved by modifying the substituents on both the pyridine ring and the amine nitrogen allows for the fine-tuning of their pharmacological profiles.

Overview of Propyl[(pyridin-3-yl)methyl]amine Dihydrochloride (B599025) within the Context of N-Alkyl-N-(Pyridinylmethyl)amine Derivatives

Propyl[(pyridin-3-yl)methyl]amine dihydrochloride belongs to the structural class of N-Alkyl-N-(pyridinylmethyl)amines. While specific research focusing exclusively on the 3-pyridinyl isomer is limited in publicly available literature, the chemical properties and synthetic routes can be inferred from studies on its isomers and related derivatives. The general structure consists of a pyridine ring linked to a secondary amine through a methylene (B1212753) bridge, with an alkyl group (in this case, a propyl group) attached to the amine nitrogen. The dihydrochloride salt form indicates that both the pyridine nitrogen and the secondary amine nitrogen are protonated.

The synthesis of such compounds is often achieved through reductive amination. vulcanchem.com This common and efficient method typically involves the reaction of a pyridinecarboxaldehyde with a primary amine, in this case, propylamine (B44156), in the presence of a reducing agent. For instance, the synthesis of the analogous propyl[(pyridin-2-yl)methyl]amine hydrochloride involves the reductive amination of pyridine-2-carbaldehyde with propylamine. vulcanchem.com

The chemical and physical properties of these compounds are influenced by the position of the nitrogen atom in the pyridine ring (2-, 3-, or 4-position), the nature of the alkyl substituent on the amine, and the salt form. The table below provides a summary of key chemical identifiers for the parent amine, N-(pyridin-3-ylmethyl)propan-1-amine.

PropertyValue
Molecular FormulaC9H14N2
Molecular Weight150.22 g/mol
IUPAC NameN-(pyridin-3-ylmethyl)propan-1-amine
SMILESCCCNCc1cccnc1
InChIKeyGCBOUAABYXKHIS-UHFFFAOYSA-N

This table presents data for the free base form of the compound.

Detailed research findings on the specific biological activities or applications of this compound are not extensively documented. However, the broader class of N-Alkyl-N-(Pyridinylmethyl)amine derivatives has been explored for various therapeutic applications, leveraging the diverse pharmacological potential of the pyridinyl-amine scaffold. Further research into this specific compound could unveil unique properties and potential applications.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(pyridin-3-ylmethyl)propan-1-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2.2ClH/c1-2-5-10-7-9-4-3-6-11-8-9;;/h3-4,6,8,10H,2,5,7H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKDDLHNWJLWOJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCC1=CN=CC=C1.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Methodologies

Retrosynthetic Analysis of Propyl[(pyridin-3-yl)methyl]amine Dihydrochloride (B599025)

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. e3s-conferences.orgamazonaws.com For propyl[(pyridin-3-yl)methyl]amine, the key disconnections are the two C-N bonds. This leads to two primary logical pathways for its synthesis, as illustrated below.

Pathway A: Disconnection of the (Propyl)-Nitrogen Bond This disconnection breaks the bond between the nitrogen and the propyl group. This suggests a synthesis strategy based on the alkylation of a primary amine. The synthons are a propyl cation equivalent and a pyridin-3-ylmethanamine anion equivalent. In practice, this translates to using propylamine (B44156) as a nucleophile and a pyridin-3-ylmethyl halide (e.g., 3-(chloromethyl)pyridine) as an electrophile.

Pathway B: Disconnection of the (Pyridinylmethyl)-Nitrogen Bond Alternatively, disconnecting the bond between the nitrogen and the pyridinylmethyl group points towards a reductive amination strategy. youtube.com This pathway involves the reaction between an aldehyde and a primary amine to form an intermediate imine, which is then reduced. Two practical variations of this approach exist:

Reacting pyridine-3-carbaldehyde with propylamine.

Reacting propionaldehyde (B47417) with pyridin-3-ylmethanamine.

Both retrosynthetic pathways lead to logical and feasible synthetic routes utilizing readily accessible precursors. The final dihydrochloride salt is formed by treating the synthesized free base with hydrochloric acid.

Direct Synthesis Routes for N-Propyl-N-(pyridin-3-ylmethyl)amine Derivatives

Based on the retrosynthetic analysis, the most direct and widely employed methods for synthesizing secondary amines like propyl[(pyridin-3-yl)methyl]amine are reductive amination and N-alkylation.

Reductive amination is a versatile method for forming C-N bonds and is considered one of the most important methods for synthesizing amines. mdpi.comnih.gov The process involves the in situ formation of an imine from a carbonyl compound and an amine, followed by its reduction to the corresponding amine. libretexts.org

Route 1: Pyridine-3-carbaldehyde and Propylamine In this approach, pyridine-3-carbaldehyde is condensed with propylamine to form an N-propyl-1-(pyridin-3-yl)methanimine intermediate. This imine is then reduced without isolation using a suitable reducing agent. A variety of reducing agents can be employed, with sodium borohydride (B1222165) (NaBH₄), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), and pyridine-borane complex being common choices due to their selectivity and mild reaction conditions. sciencemadness.orgrsc.org Catalytic hydrogenation over a metal catalyst (e.g., Pd/C, Ni) is also a viable reduction method. researchgate.net

Route 2: Propionaldehyde and Pyridin-3-ylmethanamine This alternative reductive amination pathway involves the reaction of propionaldehyde with the key precursor pyridin-3-ylmethanamine. The choice between these two routes often depends on the commercial availability and cost of the starting materials. The reaction conditions and choice of reducing agents are analogous to the first route. A patent for the isomeric propyl[(pyridin-2-yl)methyl]amine describes a reductive amination protocol where pyridine-2-carbaldehyde and propylamine are stirred in methanol (B129727), followed by the addition of a reducing agent, suggesting a similar procedure would be effective for the pyridin-3-yl isomer. vulcanchem.com

Table 1: Comparison of Reductive Amination Strategies
Starting Material 1Starting Material 2Common Reducing AgentsSolventKey Features
Pyridine-3-carbaldehydePropylamineNaBH₄, NaBH(OAc)₃, H₂/Catalyst (e.g., Ni, Pd/C)Methanol, Ethanol, DichloromethaneUtilizes a stable pyridine (B92270) aldehyde.
PropionaldehydePyridin-3-ylmethanamineNaBH₄, NaBH(OAc)₃, H₂/Catalyst (e.g., Ni, Pd/C)Methanol, Ethanol, DichloromethanePropionaldehyde is volatile; requires careful handling.

The direct alkylation of a primary amine with an alkyl halide via an Sₙ2 reaction is a fundamental method for amine synthesis. libretexts.org In this context, propylamine acts as the nucleophile, attacking the electrophilic carbon of a pyridin-3-ylmethyl halide, such as 3-(chloromethyl)pyridine. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction, driving the equilibrium towards the product.

A significant challenge in this approach is the potential for over-alkylation. The secondary amine product, propyl[(pyridin-3-yl)methyl]amine, can be more nucleophilic than the starting propylamine and may react with another molecule of the halide to form a tertiary amine. This can be mitigated by using a large excess of the primary amine. The reaction typically yields the hydrochloride salt of the product if the starting halide is used as its hydrochloride salt, which is common for stability.

While reductive amination and direct alkylation represent the most classical and straightforward routes, modern organic synthesis includes more advanced amine coupling methodologies. Transition-metal-free "borrowing hydrogen" or "hydrogen autotransfer" reactions, for example, can couple alcohols with amines. In this scenario, 3-pyridinemethanol (B1662793) could potentially be reacted directly with propylamine in the presence of a suitable catalyst that facilitates the temporary oxidation of the alcohol to an aldehyde for in situ reductive amination. However, for a structurally simple target like propyl[(pyridin-3-yl)methyl]amine, the classical methods are generally more efficient and cost-effective.

Synthesis of Precursors and Key Intermediates

The success of the synthetic strategies described above hinges on the availability of key precursors, namely pyridin-3-ylmethanamine and its electrophilic derivatives.

Pyridin-3-ylmethanamine: This primary amine is a crucial intermediate. A common laboratory and industrial synthesis involves the reduction of 3-cyanopyridine (B1664610). chemicalbook.comchemicalbook.com Powerful reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation are effective for this transformation. The starting 3-cyanopyridine can be prepared via the ammoxidation of 3-methylpyridine (B133936) (3-picoline). google.com

Pyridin-3-ylmethyl Halides: 3-(Chloromethyl)pyridine is a key electrophile for the alkylation route. It is typically synthesized from 3-pyridinemethanol by reaction with a chlorinating agent. google.comguidechem.com Thionyl chloride (SOCl₂) is widely used for this conversion, often yielding the product as a stable hydrochloride salt. google.comsmolecule.com The precursor, 3-pyridinemethanol, can be obtained by the reduction of nicotinic acid (pyridine-3-carboxylic acid) or its esters. google.com

Pyridin-3-ylmethyl Sulfonates: As an alternative to halides, sulfonate esters (e.g., tosylates, mesylates) can serve as excellent leaving groups in alkylation reactions. These are prepared by reacting 3-pyridinemethanol with the corresponding sulfonyl chloride (e.g., p-toluenesulfonyl chloride, methanesulfonyl chloride) in the presence of a non-nucleophilic base like pyridine or triethylamine.

Table 2: Synthesis of Key Precursors
PrecursorStarting Material(s)Key Reagent(s)Typical Reaction
Pyridin-3-ylmethanamine3-CyanopyridineLiAlH₄ or H₂/CatalystNitrile Reduction
3-(Chloromethyl)pyridine HCl3-PyridinemethanolThionyl Chloride (SOCl₂)Alcohol Chlorination google.comguidechem.com
Pyridin-3-ylmethyl Tosylate3-Pyridinemethanolp-Toluenesulfonyl chlorideO-Sulfonylation
3-PyridinemethanolMethyl nicotinateNaBH₄ / LiAlH₄Ester Reduction google.com
3-Cyanopyridine3-MethylpyridineNH₃, O₂, CatalystAmmoxidation google.com

Propylamine and Related Alkyl Amines

The synthesis of the target compound, propyl[(pyridin-3-yl)methyl]amine, is typically achieved through the reductive amination of pyridine-3-carbaldehyde with propylamine. This reaction forms the crucial carbon-nitrogen bond that links the propyl group to the pyridinylmethyl moiety.

The general reaction involves the condensation of pyridine-3-carbaldehyde with propylamine to form an intermediate imine (a Schiff base), which is then reduced in situ to the desired secondary amine. Various reducing agents can be employed for this transformation, with sodium borohydride and its derivatives being common choices due to their selectivity and mild reaction conditions. Catalytic hydrogenation is another viable method for the reduction step.

A representative reaction scheme is as follows: Pyridine-3-carbaldehyde + Propylamine → [N-(pyridin-3-ylmethylene)propan-1-amine] → Propyl[(pyridin-3-yl)methyl]amine

The reaction conditions, such as solvent, temperature, and the choice of reducing agent, can be optimized to maximize the yield and purity of the final product. For instance, the reaction can be carried out in a protic solvent like methanol or ethanol. The use of a dehydrating agent, such as molecular sieves, can facilitate the initial imine formation.

Below is a table summarizing common reducing agents used in reductive amination:

Reducing AgentTypical SolventsKey Features
Sodium Borohydride (NaBH₄)Methanol, EthanolCost-effective and readily available, but can also reduce the starting aldehyde if not controlled properly.
Sodium Cyanoborohydride (NaBH₃CN)Methanol, WaterMore selective for the imine over the aldehyde, effective under mildly acidic conditions.
Sodium Triacetoxyborohydride (NaBH(OAc)₃)Dichloromethane, TetrahydrofuranMild and selective, often used for acid-sensitive substrates.
Catalytic Hydrogenation (e.g., H₂/Pd-C)Methanol, Ethanol, Ethyl acetate"Green" method, but may require specialized equipment for handling hydrogen gas.

Preparation of Related Amine Hydrochlorides

Once the free base, propyl[(pyridin-3-yl)methyl]amine, has been synthesized and isolated, it is converted to its hydrochloride salt. Amine hydrochlorides are often preferred for their increased stability and solubility in water compared to the free base. The formation of the hydrochloride salt involves the reaction of the amine with hydrochloric acid.

Given that propyl[(pyridin-3-yl)methyl]amine has two basic nitrogen atoms—the alkylamine nitrogen and the pyridine ring nitrogen—it can be protonated twice to form a dihydrochloride salt. The alkylamine is more basic than the pyridine nitrogen and is protonated first. The addition of a second equivalent of hydrochloric acid results in the protonation of the pyridine nitrogen.

The general procedure involves dissolving the purified free base in a suitable organic solvent, such as diethyl ether or isopropanol, and then adding a solution of hydrochloric acid (e.g., HCl in ether or concentrated aqueous HCl) in a stoichiometric amount. The resulting salt typically precipitates out of the solution and can be collected by filtration, washed with a cold solvent to remove any unreacted starting materials, and then dried.

Formation and Purification of the Dihydrochloride Salt

The formation of propyl[(pyridin-3-yl)methyl]amine dihydrochloride requires the addition of at least two molar equivalents of hydrochloric acid to the free base to ensure complete protonation of both nitrogen centers. The reaction is typically carried out in a solvent in which the dihydrochloride salt is poorly soluble, facilitating its isolation.

Purification of the dihydrochloride salt is crucial to remove any impurities, which may include unreacted starting materials, by-products from the reductive amination step, or the monohydrochloride salt. Recrystallization is a common method for purification. This involves dissolving the crude salt in a minimal amount of a hot solvent or a solvent mixture and then allowing it to cool slowly. As the solution cools, the solubility of the salt decreases, and it crystallizes out, leaving impurities behind in the solution. The choice of solvent for recrystallization is critical and is determined empirically.

The purity of the final product can be assessed using various analytical techniques, including:

Melting Point Analysis: A sharp melting point range is indicative of a pure compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra can confirm the structure of the compound and identify any impurities.

Elemental Analysis: This technique determines the percentage composition of elements (C, H, N, Cl) in the compound, which should match the theoretical values for the dihydrochloride salt.

Stereoselective Synthesis Approaches for Analogues (e.g., chiral amine or pyridine ring modifications)

The synthesis of chiral analogues of propyl[(pyridin-3-yl)methyl]amine, where a stereocenter is introduced, requires stereoselective synthetic methods. This can be achieved by modifying either the amine or the pyridine ring.

Chiral Amine Analogues:

One common approach to introduce chirality is to use a chiral starting material or a chiral auxiliary. For example, if the carbon atom attached to the nitrogen and the pyridine ring is substituted to create a chiral center, an asymmetric synthesis would be required to obtain a single enantiomer.

Two main strategies for achieving this are:

Asymmetric Reduction of an Imine Intermediate: The imine formed from pyridine-3-carbaldehyde and an appropriate amine can be reduced using a chiral reducing agent or a catalyst. Chiral boranes or transition metal catalysts with chiral ligands can be employed to induce enantioselectivity in the reduction step, leading to the preferential formation of one enantiomer of the amine.

Chiral Resolution: A racemic mixture of the amine can be synthesized and then separated into its individual enantiomers. This is often accomplished by reacting the racemic amine with a chiral resolving agent, such as a chiral carboxylic acid (e.g., tartaric acid or mandelic acid), to form a pair of diastereomeric salts. wikipedia.orgchemeurope.com These diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization. wikipedia.org Once separated, the individual diastereomers can be treated with a base to liberate the pure enantiomers of the amine. wikipedia.org

Pyridine Ring Modifications:

Stereoselectivity can also be introduced through modifications of the pyridine ring. For instance, if a substituent on the pyridine ring creates a chiral center, stereoselective methods would be necessary to control the stereochemistry. This could involve using a chiral starting material for the pyridine ring synthesis or employing a stereoselective reaction to introduce the substituent.

Below is a table summarizing some stereoselective synthesis approaches:

ApproachDescriptionKey Reagents/Techniques
Asymmetric Reduction A prochiral imine is reduced to a chiral amine using a chiral catalyst or reagent.Chiral metal catalysts (e.g., Rh, Ru, Ir with chiral ligands), chiral borohydride reagents.
Chiral Resolution A racemic mixture of the amine is separated into its enantiomers by forming diastereomeric salts with a chiral resolving agent.Chiral acids (e.g., tartaric acid, mandelic acid), fractional crystallization.
Chiral Pool Synthesis A readily available chiral starting material is used to synthesize the target molecule, transferring its chirality.Chiral aldehydes, chiral amines.

Structural Elucidation and Advanced Characterization

Spectroscopic Analysis for Comprehensive Structural Confirmation

Spectroscopic methods are indispensable for the unambiguous determination of a molecule's three-dimensional structure and connectivity. For propyl[(pyridin-3-yl)methyl]amine dihydrochloride (B599025), a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) spectroscopy would be required for a thorough structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

NMR spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR: A proton NMR spectrum would be expected to show distinct signals for the protons on the propyl group, the methylene (B1212753) bridge, and the pyridine (B92270) ring. The chemical shifts, integration values (proton count), and splitting patterns (spin-spin coupling) would confirm the connectivity of these fragments. Due to the dihydrochloride nature of the salt, the protons on the nitrogen atoms would likely be exchangeable and might appear as broad signals.

¹³C NMR: A carbon-13 NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom in the molecule. The chemical shifts would be indicative of the electronic environment of each carbon, distinguishing between the aliphatic carbons of the propyl chain and the aromatic carbons of the pyridine ring.

2D NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to definitively assign the proton and carbon signals and to confirm the bonding network within the molecule.

Despite the utility of these techniques, specific ¹H, ¹³C, and 2D NMR data for propyl[(pyridin-3-yl)methyl]amine dihydrochloride are not available in the reviewed scientific literature.

Interactive Data Table: Expected ¹H NMR Resonances No experimental data available.

Interactive Data Table: Expected ¹³C NMR Resonances No experimental data available.

High-Resolution Mass Spectrometry (HRMS)

HRMS is crucial for determining the elemental composition of a molecule with high accuracy. For propyl[(pyridin-3-yl)methyl]amine, HRMS would provide a precise mass measurement of the protonated molecular ion [M+H]⁺, which would allow for the unambiguous determination of its molecular formula. The fragmentation pattern observed in the mass spectrum could also offer further structural insights. However, specific high-resolution mass spectrometry data for this compound could not be located in published research.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. For this compound, the IR spectrum would be expected to show characteristic absorption bands for N-H stretching (from the protonated amines), C-H stretching (aliphatic and aromatic), C=N and C=C stretching (from the pyridine ring), and N-H bending vibrations. A comprehensive search did not yield any published IR spectra for this compound.

Interactive Data Table: Expected IR Absorption Bands

Functional Group Expected Wavenumber (cm⁻¹)
N-H Stretch (Ammonium Salt) Data not available
C-H Stretch (Aromatic) Data not available
C-H Stretch (Aliphatic) Data not available
C=N, C=C Stretch (Pyridine Ring) Data not available

Preclinical Pharmacological and Biological Activity Profiling

Investigation of Receptor and Enzyme Binding Assays

Specific binding and inhibition data for propyl[(pyridin-3-yl)methyl]amine dihydrochloride (B599025) against the listed receptors and enzymes are not available in the public domain.

ROR1 Receptor Binding and Inhibition (based on 1-methyl-3-(pyridin-3-yl)-1H-indol derivatives)

There is no information available on the binding affinity or inhibitory activity of propyl[(pyridin-3-yl)methyl]amine dihydrochloride at the ROR1 (Receptor tyrosine kinase-like Orphan Receptor 1) receptor. Research into ROR1 inhibitors has explored other chemical scaffolds, such as 1-methyl-3-(pyridin-3-yl)-1H-indol derivatives, but this data cannot be extrapolated to the compound .

Glycine Transporter 1 (GlyT1) Inhibition (based on N-[phenyl(piperidin-2-yl)methyl]benzamide derivatives)

The inhibitory potential of this compound on the Glycine Transporter 1 (GlyT1) has not been reported. GlyT1 inhibition is a strategy investigated for treating central nervous system disorders, with research focusing on compounds like N-[phenyl(piperidin-2-yl)methyl]benzamide derivatives. mdpi.commdpi.com

Histamine (B1213489) H3 Receptor Antagonism (based on pyridazinone histamine H3R antagonists)

There is no published data on the antagonist activity of this compound at the Histamine H3 Receptor (H3R). H3R antagonists are being explored for their potential in treating various central nervous system disorders. nih.govnih.gov The activity of other classes of compounds, such as pyridazinone derivatives, is not indicative of the activity of the subject compound.

Kinase Inhibition Profiles (e.g., c-Kit, AblT315I, PDGFRαV561D, JAK, PI3K, c-FMS)

A kinase inhibition profile for this compound is not available. The pyridinylpyrimidine scaffold, present in some kinase inhibitors, is structurally distinct from propyl[(pyridin-3-yl)methyl]amine. bldpharm.comwikipedia.org Therefore, no assumptions can be made about its potential to inhibit kinases such as c-Kit, Abl, PDGFR, JAK, PI3K, or c-FMS.

In Vitro Cellular Assays for Biological Efficacy

No data from in vitro cellular assays to determine the biological efficacy of this compound has been found in the public literature.

Antiproliferative and Cytotoxicity Studies

Pyridine (B92270) derivatives have been the focus of numerous studies for their potential as antiproliferative agents against various human cancer cell lines. nih.gov The structure-activity relationship of these compounds indicates that the presence and position of certain functional groups on the pyridine ring can significantly influence their cytotoxic effects. nih.gov For instance, the inclusion of hydroxyl (-OH), methoxy (B1213986) (-OMe), carbonyl (-C=O), and amino (-NH2) groups has been shown to enhance antiproliferative activity. nih.gov Conversely, the presence of halogen atoms or bulky groups tends to decrease this activity. nih.gov

Research on 1H-pyrrolo[3,2-c]pyridine derivatives revealed that many of these compounds exhibited superior activity against the A375P human melanoma cell line when compared to the standard drug Sorafenib. nih.gov Specifically, certain diarylurea and diarylamide derivatives of this scaffold showed high potency, with IC50 values in the nanomolar range. nih.gov Further testing of the most potent compounds against a panel of nine melanoma cell lines at the National Cancer Institute (NCI) confirmed their significant antiproliferative effects. nih.gov

In studies involving 3-(pyrid-2-yl)-pyrazolines, the substituent on the pyrazoline ring was found to greatly affect antiproliferative activity against human colon carcinoma (HT29) and metastatic human breast carcinoma (MDA-MB-231) cell lines. researchgate.net One lead compound from this series displayed sub-micromolar activity in the NCI 60 human tumor cell line screen. researchgate.net Similarly, a series of dihydro-1H-pyrazolo[1,3-b]pyridine embelin (B1684587) derivatives showed notable cytotoxic activity against several leukemia and breast cancer cell lines. ulpgc.es One derivative, in particular, demonstrated an IC50 of 0.70 µM against the HL60 acute myeloid leukemia cell line. ulpgc.es

The cytotoxic effects of 3-substituted propylamines have been evaluated in Madin-Darby Bovine Kidney (MDBK) cells. nih.gov These studies classified the compounds into two groups based on their IC50 values, suggesting that the mechanism of cytotoxicity may involve oxidative deamination leading to the formation of acrolein and other reactive aldehydes. nih.gov

Table 1: Antiproliferative Activity of Selected Pyridine Derivatives

Compound Class Cell Line(s) Key Findings
1H-pyrrolo[3,2-c]pyridine derivatives A375P (human melanoma) Several compounds showed higher potency than Sorafenib, with IC50 values in the nanomolar range. nih.gov
3-(pyrid-2-yl)-pyrazolines HT29 (colon carcinoma), MDA-MB-231 (breast carcinoma) A lead compound exhibited sub-micromolar activity in the NCI 60 cell line screen. researchgate.net
Dihydro-1H-pyrazolo[1,3-b]pyridine embelin derivatives HL60 (acute myeloid leukemia) A derivative showed an IC50 of 0.70 µM. ulpgc.es
3-substituted propylamines MDBK (bovine kidney) Compounds were classified into two groups with IC50 values of 0.1 mM and 0.4 mM. nih.gov

Antimicrobial Activity

The pyridine nucleus is a common scaffold in compounds exhibiting a wide range of antimicrobial activities, including antibacterial, antifungal, and antitubercular effects. nih.gov A series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives demonstrated strong antibacterial activity against five Gram-positive bacteria, comparable to that of linezolid. nih.gov One compound in this series also showed a stable effect against S. pneumoniae with less development of drug resistance over a 15-day period compared to linezolid. nih.gov

In another study, substituted benzylidenehydrazinylpyridinium derivatives were synthesized and screened for their antibacterial and antifungal activities. mdpi.com Compounds containing a 3-phenylpropyl chain showed the highest activity against Staphylococcus aureus, with one derivative being the most active against all tested bacterial and fungal strains. mdpi.com The study suggested that these pyridinium (B92312) salts may act on the cell membranes of the microorganisms. mdpi.com

Furthermore, 2-(pyridin-3-yl)-1H-benzo[d]imidazoles and 2-(pyridin-3-yl)-3H-imidazo[4,5-b]pyridine derivatives have been synthesized and shown to be effective against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria. researchgate.net The introduction of a methyl-1,2,3-triazole substitution in some of these derivatives was explored, as triazoles are known to inhibit the synthesis of the cell membrane, cell wall, and nucleic acids in bacteria. researchgate.net

In the context of antitubercular agents, pyridine-2-methylamine derivatives have been identified as inhibitors of Mycobacterial membrane protein Large 3 (MmpL3), a crucial protein for the viability of Mycobacterium tuberculosis. nih.gov A structure-based drug design strategy led to the discovery of potent compounds with high activity against the Mtb H37Rv strain. nih.gov

Table 2: Antimicrobial Activity of Selected Pyridine Derivatives

Compound Class Target Organism(s) Key Findings
3-(pyridine-3-yl)-2-oxazolidinone derivatives Gram-positive bacteria (S. aureus, S. pneumoniae, etc.) Strong antibacterial activity similar to linezolid; one compound showed reduced drug resistance development. nih.gov
Substituted benzylidenehydrazinylpyridinium derivatives S. aureus, E. coli, P. aeruginosa, C. albicans Compounds with a 3-phenylpropyl chain exhibited the highest antimicrobial activity. mdpi.com
2-(pyridin-3-yl)-1H-benzo[d]imidazoles and related compounds S. aureus, B. subtilis, E. coli, P. aeruginosa Effective against both Gram-positive and Gram-negative bacteria. researchgate.net
Pyridine-2-methylamine derivatives Mycobacterium tuberculosis Potent inhibitors of MmpL3 with high activity against the H37Rv strain. nih.gov

Modulators of Glucose-Dependent Insulin (B600854) Secretion (based on GPR40 agonists)

The G-protein coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1), is predominantly expressed in pancreatic beta cells and plays a significant role in the amplification of glucose-induced insulin secretion. nih.govresearchgate.net As such, GPR40 agonists are being developed for the treatment of type 2 diabetes. nih.govnih.gov Preclinical studies have demonstrated that the activation of GPR40 can improve glucose control. nih.gov

Several potent and selective GPR40 agonists have been developed and evaluated in preclinical studies. acs.org These compounds have been shown to cause a dose-dependent reduction in glucose levels, accompanied by significant increases in insulin and GLP-1 secretion. acs.org The mechanism of action involves the stimulation of insulin secretion only in the presence of elevated glucose levels, which is a desirable characteristic for a diabetes therapy. acs.org The development of dual GPR40 and GPR120 agonists has also been explored, with one such compound shown to induce GLP-1 secretion and improve glucose homeostasis in mice. researchgate.net

Effects on Pre-mRNA Splicing

The process of pre-mRNA splicing, which involves the removal of introns and the joining of exons, is a critical step in gene expression. nih.gov The modulation of pre-mRNA splicing by small molecules is a promising therapeutic strategy for various diseases. Some small molecules containing pyridine-like scaffolds have been investigated for their ability to correct pre-mRNA splicing defects. For instance, a benzylguanidine-containing small molecule was found to improve the alternative splicing of MBNL1-sensitive exons in cells expressing toxic expanded r(CAG) repeats, which are associated with certain neurological diseases. nih.gov

Antisense molecules, such as peptide nucleic acid (PNA) 9-aminoacridine (B1665356) conjugates, have also been used to modulate the pre-mRNA splicing of specific genes. researchgate.net In one study, PNAs targeting the intron-exon junctions of the mdm2 gene were shown to effectively inhibit splicing, leading to the production of a larger mRNA containing an intron. researchgate.net This modulation of splicing resulted in a reduction of the MDM2 protein level and a corresponding increase in the tumor suppressor p53. researchgate.net

In Vivo Preclinical Models of Efficacy

Evaluation in Animal Models of Disease

The in vivo efficacy of pyridine derivatives has been evaluated in various animal models of disease. For instance, certain (trifluoromethyl)pyridines have been investigated as anti-Chlamydia trachomatis agents. nih.gov In a mouse model of chlamydial infection, the administration of these compounds accelerated the recovery of the infected animals. nih.gov

In the context of cancer, while much of the research on pyridine derivatives is at the in vitro stage, the progression of promising compounds into in vivo models is a critical step. The high potency and selectivity of some 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines in vitro suggest their potential for in vivo evaluation. nih.gov

For GPR40 agonists, preclinical in vivo studies in mice have demonstrated their ability to improve glucose homeostasis. researchgate.net These studies are crucial for validating the therapeutic potential of these compounds for type 2 diabetes before they can be advanced to clinical trials. acs.org

Assessment of Behavioral Responses

Certain pyridine-containing compounds have been evaluated for their effects on behavioral responses in animal models, particularly in the context of neurological and psychiatric disorders. For example, a novel corticotropin-releasing factor receptor 1 (CRF1) antagonist, which contains a pyridazine (B1198779) core (a diazine analog of pyridine), was tested in animal models of alcoholism. nih.gov This compound was found to reverse the anxiogenic effects of alcohol withdrawal and block excessive alcohol self-administration in rats with a history of dependence. nih.gov It also blocked stress-induced reinstatement of alcohol-seeking behavior at doses that were ineffective in non-dependent rats. nih.gov Importantly, this compound did not affect open-field activity or baseline exploration of an elevated plus-maze, suggesting a specific effect on alcohol-related behaviors. nih.gov

Molecular Mechanisms of Action and Target Engagement

Comprehensive searches of scientific databases and literature have not yielded specific studies detailing the molecular mechanisms of action or the direct molecular targets of this compound. The biological activity of related pyridine derivatives often involves interactions with a diverse range of protein targets, but extrapolating these findings to the specific compound would be speculative without direct experimental evidence. Research on analogous structures suggests potential for various mechanisms, though these remain unconfirmed for this compound.

Ligand-Protein Interaction Analysis (e.g., characterization of Van der Waals interactions, hydrogen bonding, and π-stacking)

There is currently no available research that has conducted a ligand-protein interaction analysis for this compound. Such studies, which are crucial for understanding the binding affinity and specificity of a compound to its biological target, typically involve techniques like X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and computational modeling. These analyses would elucidate the specific molecular interactions, such as Van der Waals forces, hydrogen bonds, and π-stacking, that govern the binding of the compound to a protein's active site. The absence of this data prevents a detailed characterization of its binding mode.

Modulation of Downstream Signaling Pathways

In the absence of identified molecular targets for this compound, there is no information regarding its effects on downstream signaling pathways. Understanding how a compound modulates intracellular signaling is fundamental to characterizing its pharmacological effect, whether it be through the activation or inhibition of specific kinases, transcription factors, or other signaling molecules. Future research would be necessary to first identify the primary cellular targets of this compound before its impact on subsequent signaling cascades can be investigated.

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Techniques for Separation and Analysis

Chromatography is a cornerstone of analytical chemistry, enabling the separation of components within a mixture. For a polar and basic compound like propyl[(pyridin-3-yl)methyl]amine dihydrochloride (B599025), specific chromatographic approaches are employed to achieve optimal resolution and sensitivity.

High-Performance Liquid Chromatography (HPLC) with UV Detection and Mixed-Mode Columns

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation of non-volatile or thermally labile compounds. For the analysis of propyl[(pyridin-3-yl)methyl]amine dihydrochloride, the use of mixed-mode chromatography columns is particularly advantageous. These columns possess stationary phases with multiple retention mechanisms, typically combining reversed-phase and ion-exchange properties. chromatographyonline.comchromatographyonline.com This dual functionality allows for the effective retention and separation of compounds that are challenging to analyze with conventional single-mode columns, such as polar and ionizable analytes. chromatographyonline.com

The retention of propyl[(pyridin-3-yl)methyl]amine, a basic compound, on a mixed-mode column can be finely tuned by adjusting several mobile phase parameters. helixchrom.comhelixchrom.com The reversed-phase characteristics of the column interact with the hydrophobic portions of the molecule, while the cation-exchange functionality interacts with the protonated amine group. chromatographyonline.comhelixchrom.com By modifying the mobile phase pH, ionic strength, and the proportion of organic solvent, chromatographers can optimize the separation selectivity and retention time. lcms.czthermofisher.com For instance, a lower pH will ensure the amine is protonated, enhancing its interaction with the cation-exchange groups on the stationary phase. helixchrom.com

UV detection is a common and robust method for the quantification of analytes that possess a chromophore. The pyridine (B92270) ring in propyl[(pyridin-3-yl)methyl]amine absorbs UV light, making this detection method suitable. A typical wavelength for detection would be around 254-260 nm, where the pyridine moiety exhibits significant absorbance.

A hypothetical HPLC method for the analysis of propyl[(pyridin-3-yl)methyl]amine could be developed as follows:

Parameter Condition
Column Mixed-Mode C18/Cation-Exchange (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 20 mM Ammonium formate buffer, pH 3.5
Mobile Phase B Acetonitrile
Gradient Isocratic or Gradient elution depending on sample complexity
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 260 nm
Injection Volume 10 µL

Gas Chromatography-Mass Spectrometry (GC-MS) for Derivatized Amines

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific analytical technique. However, for polar and non-volatile compounds like amines, direct analysis by GC is often problematic due to poor peak shape and thermal degradation. researchgate.net Therefore, a derivatization step is typically required to convert the amine into a more volatile and thermally stable derivative. researchgate.netjfda-online.com This process involves reacting the analyte with a derivatizing agent to modify its chemical structure. jfda-online.com

For secondary amines such as propyl[(pyridin-3-yl)methyl]amine, acylation with reagents like alkyl chloroformates is a common and effective derivatization strategy. researchgate.netphenomenex.com Propyl chloroformate, for example, reacts with the secondary amine to form a carbamate, which is more amenable to GC analysis. phenomenex.com The derivatization reaction is often carried out in a two-phase system or in the presence of a base to neutralize the hydrogen chloride byproduct. researchgate.net

Following derivatization, the resulting compound is analyzed by GC-MS. The gas chromatograph separates the derivatized analyte from other components in the sample, and the mass spectrometer provides mass spectral data that can be used for identification and quantification. The mass spectrum of the derivatized amine will exhibit a characteristic fragmentation pattern, which is crucial for structural confirmation.

A potential GC-MS method for the analysis of derivatized propyl[(pyridin-3-yl)methyl]amine could involve the following steps:

Derivatization Procedure:

An aqueous sample containing the analyte is made alkaline (e.g., with sodium borate buffer to pH 9-10). phenomenex.com

A solution of propyl chloroformate in a water-miscible organic solvent (e.g., acetonitrile) is added. phenomenex.com

The mixture is vortexed for a few minutes at room temperature to facilitate the reaction. phenomenex.com

The resulting carbamate derivative is then extracted into a water-immiscible organic solvent like hexane. phenomenex.com

GC-MS Parameters:

Parameter Condition
GC Column 5% Phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm)
Injector Temperature 250 °C
Oven Program Initial temp 100 °C, ramp to 280 °C at 10 °C/min
Carrier Gas Helium at a constant flow
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Analyzer Quadrupole
Detection Mode Scan or Selected Ion Monitoring (SIM)

Electrophoretic Techniques

Capillary electrophoresis (CE) offers a high-efficiency separation alternative to chromatography, particularly for charged analytes. The separation in CE is based on the differential migration of ions in an electric field.

Sample Preparation Techniques for Complex Biological and Chemical Matrices

Effective sample preparation is crucial for accurate and reliable analytical results, especially when dealing with complex matrices such as biological fluids or environmental samples. The goal is to isolate the analyte of interest from interfering substances.

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction (LLE) is a widely used sample preparation technique based on the differential partitioning of a compound between two immiscible liquid phases, typically an aqueous phase and an organic solvent. nih.gov For a basic compound like propyl[(pyridin-3-yl)methyl]amine, the pH of the aqueous sample is a critical parameter. nih.gov

To extract the basic amine into an organic solvent, the pH of the aqueous sample must be adjusted to be above the pKa of the amine's conjugate acid. reddit.com This deprotonates the amine, making it more soluble in the organic phase. A pH of 10-11 is often suitable for ensuring the amine is in its free base form. nih.govreddit.com

The choice of the organic solvent is also important. The solvent should have a high affinity for the analyte and be immiscible with water. Solvents like dichloromethane, diethyl ether, or ethyl acetate are commonly used for the extraction of basic drugs. researchgate.net After extraction, the organic layer is separated, and the solvent can be evaporated and the residue reconstituted in a suitable solvent for analysis.

A typical LLE protocol for extracting propyl[(pyridin-3-yl)methyl]amine from a plasma sample would be:

Step Procedure
1. pH Adjustment Adjust the pH of the plasma sample to ~11 with a suitable base (e.g., sodium hydroxide).
2. Extraction Add an appropriate volume of an immiscible organic solvent (e.g., dichloromethane).
3. Mixing Vortex or shake the mixture vigorously to ensure efficient partitioning.
4. Phase Separation Centrifuge the mixture to separate the aqueous and organic layers.
5. Collection Carefully collect the organic layer containing the analyte.
6. Evaporation Evaporate the solvent to dryness under a gentle stream of nitrogen.
7. Reconstitution Reconstitute the residue in the mobile phase or a suitable solvent for injection.

Solid-Phase Extraction (SPE)

Solid-Phase Extraction (SPE) is a highly effective and widely used sample preparation technique for isolating and concentrating analytes like propyl[(pyridin-3-yl)methyl]amine from complex liquid samples. affinisep.com The versatility of SPE allows for significant cleanup, reduction of matrix interference, and analyte enrichment prior to chromatographic analysis. nih.govpharmtech.com

The fundamental principle of SPE involves passing a liquid sample through a cartridge containing a solid adsorbent (the stationary phase). Propyl[(pyridin-3-yl)methyl]amine, being a secondary amine with a pyridine ring, can be retained on the sorbent through various interaction mechanisms, while unwanted matrix components pass through. nih.gov Subsequently, the retained analyte is eluted with a small volume of a strong solvent. affinisep.com

For a basic compound like propyl[(pyridin-3-yl)methyl]amine, cation-exchange SPE is a particularly powerful strategy. mdpi.com In this approach, the sample is acidified to ensure the amine is protonated (positively charged). It is then loaded onto an SPE cartridge packed with a sorbent containing cation-exchange functional groups (e.g., sulfonic acid). nih.govmdpi.com The positively charged analyte binds ionically to the sorbent. After washing the cartridge to remove neutral and acidic interferences, the analyte is eluted with a basic solvent (e.g., methanol (B129727) containing ammonia), which neutralizes the amine, disrupts the ionic bond, and allows for its recovery. mdpi.comnih.gov

Alternatively, reversed-phase SPE using sorbents like C18 can be employed, where retention is based on hydrophobic interactions between the analyte and the non-polar stationary phase. researchgate.net

Table 1: Representative Cation-Exchange SPE Protocol for Pyridine Alkaloid Extraction

SPE StepSolvent/SolutionPurposeReference
Conditioning1-3 mL MethanolTo wet the sorbent and activate the functional groups. mdpi.com
Equilibration1-3 mL Water (acidified, e.g., with formic acid)To prepare the sorbent for the sample's aqueous matrix. mdpi.com
Sample LoadingSample in acidified aqueous solution (pH < pKa)Analyte is protonated and retained by ionic interaction. mdpi.com
Washing1-3 mL Water, followed by 1-3 mL MethanolTo remove hydrophilic and weakly retained hydrophobic interferences. mdpi.com
Elution1-2 mL of 5% Ammonia in MethanolTo neutralize the analyte, breaking the ionic bond and eluting it from the sorbent. mdpi.comnih.gov

Microextraction Techniques (e.g., Dispersive Liquid-Liquid Microextraction)

Microextraction techniques have emerged as powerful, miniaturized alternatives to traditional extraction methods, characterized by their low consumption of organic solvents, high enrichment factors, and simplicity. mdpi.comtandfonline.com Dispersive Liquid-Liquid Microextraction (DLLME) is a prominent example, ideal for extracting organic analytes like aromatic and aliphatic amines from aqueous samples. scientific.netnih.govrsc.org

In a typical DLLME procedure, a mixture containing a small volume of an appropriate extraction solvent (which is water-immiscible) and a disperser solvent (which is miscible in both the extraction solvent and the aqueous sample) is rapidly injected into the aqueous sample. nih.gov This action forms a cloudy solution consisting of fine micro-droplets of the extraction solvent dispersed throughout the sample, creating a massive surface area for rapid mass transfer of the analyte from the aqueous phase into the organic phase. nih.gov Following a brief extraction period, the mixture is centrifuged to separate the fine droplets, which sediment at the bottom of the tube. nih.gov A microsyringe is then used to collect the sedimented phase for analysis. nih.gov

Key parameters that must be optimized for efficient extraction of an amine include the choice of extraction and disperser solvents, their respective volumes, the pH of the sample (which should be basic to ensure the amine is in its neutral, more hydrophobic form), and the ionic strength of the sample (salt addition can enhance extraction efficiency). scientific.netnih.gov

Table 2: Example of Optimized DLLME Conditions for Aromatic Amine Analysis in Water

ParameterOptimized ConditionPurposeReference
Extraction Solvent25.0 µL TetrachloroethaneHigh density, water-immiscible solvent to extract analytes and facilitate collection after centrifugation. nih.gov
Disperser Solvent0.50 mL MethanolMiscible with both water and the extraction solvent to create the fine droplet dispersion. nih.gov
Sample Volume5.0 mLThe volume of the aqueous sample from which the analyte is extracted. nih.gov
Sample pHAdjusted to basicTo ensure the amine is in its non-ionized form, increasing its hydrophobicity and partitioning into the organic phase. scientific.net
Salt AdditionOptimized concentration of NaClIncreases the ionic strength of the aqueous phase, reducing the solubility of the amine and promoting its transfer to the extraction solvent ("salting-out" effect). nih.gov
Centrifugation2 min at 4000 rpmTo break the emulsion and sediment the extraction solvent for collection. nih.gov

Derivatization Strategies for Enhanced Detectability and Selectivity

Derivatization is a chemical modification process used to convert an analyte into a product with improved properties for analysis. For a secondary amine like propyl[(pyridin-3-yl)methyl]amine, which lacks a strong native chromophore or fluorophore, derivatization is crucial for enhancing detection sensitivity (especially for UV or fluorescence detectors), improving chromatographic peak shape, and increasing volatility for gas chromatography (GC). mdpi.comgcms.cz

Several reagents are commonly used to target primary and secondary amine groups:

9-Fluorenylmethoxycarbonyl Chloride (FMOC-Cl): This is a widely used reagent that reacts with primary and secondary amines under mild, slightly alkaline conditions (e.g., in a borate buffer) to form highly fluorescent and UV-absorbent derivatives. rsc.org The resulting FMOC-carbamates are stable and well-suited for analysis by High-Performance Liquid Chromatography (HPLC) with fluorescence or UV detection, offering significantly improved sensitivity. rsc.org

Pentafluorobenzoyl Chloride (PFBCl) or Pentafluorobenzenesulfonyl Chloride (PFBSC): These reagents, representative of the PFBAY class, are powerful acylating agents that react with primary and secondary amines. mdpi.comresearchgate.net They introduce a pentafluorophenyl group into the molecule. mdpi.com The resulting derivatives are highly electronegative, making them exceptionally sensitive to Electron Capture Detection (ECD) in GC. mdpi.comgcms.cz This strategy is ideal for trace-level quantification of amines in complex environmental or biological samples. mdpi.com

Fluorescein Isothiocyanate (FITC): The isothiocyanate group of FITC reacts with nucleophilic groups, including primary and secondary amines, to form a thiourea linkage. wikipedia.orgresearchgate.net This process attaches the highly fluorescent fluorescein moiety to the target molecule. FITC-derivatized amines are well-suited for analysis by methods utilizing fluorescence detection, such as HPLC-FLD or Capillary Electrophoresis with Laser-Induced Fluorescence (CE-LIF), providing excellent sensitivity. nih.gov

5-(Dimethylamino)naphthalene-1-sulfonyl Chloride (DNS-Cl, Dansyl Chloride): Dansyl chloride reacts with primary and secondary amines under alkaline conditions to yield stable, intensely fluorescent dansyl-sulfonamide derivatives. These derivatives can be readily analyzed by reversed-phase HPLC with fluorescence detection, a common and robust method for amine quantification.

Table 3: Summary of Derivatization Strategies for Secondary Amines

ReagentAbbreviationFunctional Group TargetedResulting DerivativePrimary Analytical TechniqueKey Advantage
9-Fluorenylmethoxycarbonyl ChlorideFMOC-Cl-NH- (Secondary Amine)FMOC-carbamateHPLC-FLD/UVForms highly fluorescent and UV-active derivatives. rsc.org
Pentafluorobenzoyl ChloridePFBCl-NH- (Secondary Amine)PentafluorobenzamideGC-ECDCreates derivatives with very high sensitivity for ECD. mdpi.com
Fluorescein IsothiocyanateFITC-NH- (Secondary Amine)Fluorescein thioureaHPLC-FLD, CE-LIFAttaches a highly fluorescent label for sensitive detection. nih.gov
5-(Dimethylamino)naphthalene-1-sulfonyl ChlorideDNS-Cl-NH- (Secondary Amine)Dansyl-sulfonamideHPLC-FLDProduces stable and intensely fluorescent derivatives.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT)) for Electronic Structure, Reactivity, and Conformation

No specific peer-reviewed data from quantum chemical calculations for propyl[(pyridin-3-yl)methyl]amine dihydrochloride (B599025) could be identified. Such studies would typically involve the use of DFT to determine the molecule's optimized geometry, electronic properties, and conformational landscape.

Frontier Molecular Orbital Theory Analysis

A Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is a standard component of quantum chemical studies. This analysis helps in understanding the chemical reactivity and kinetic stability of a molecule. The HOMO-LUMO energy gap is a key indicator of molecular reactivity. However, specific HOMO and LUMO energy values and their distribution for propyl[(pyridin-3-yl)methyl]amine dihydrochloride are not available in the reviewed literature.

Fukui Functions for Reactivity Prediction

Fukui functions are utilized in computational chemistry to predict the most likely sites for nucleophilic and electrophilic attack on a molecule. This information is valuable for understanding reaction mechanisms and designing new chemical entities. A detailed analysis of the Fukui functions for this compound has not been reported.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand-Target Binding Dynamics

Molecular dynamics simulations are powerful tools for studying the dynamic behavior of molecules over time, including conformational changes and the stability of ligand-protein complexes. There are no published MD simulation studies that have investigated the conformational preferences of this compound or its binding dynamics with any specific biological target.

Molecular Docking Studies for Ligand-Target Interaction Prediction and Scoring

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is instrumental in drug discovery for identifying potential drug candidates and elucidating their mechanism of action. A search of the scientific literature did not yield any molecular docking studies involving this compound against any known biological targets.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

QSAR models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new, untested compounds. There are no specific QSAR models reported in the literature that have been developed or validated using this compound as part of the training or test set.

Future Research Directions and Potential Applications

Rational Design and Synthesis of Next-Generation Analogues

The development of new analogues of propyl[(pyridin-3-yl)methyl]amine dihydrochloride (B599025) is a promising avenue for enhancing its therapeutic potential. Structure-activity relationship (SAR) studies are crucial in this endeavor, providing insights into how modifications of the molecular structure affect biological activity. nih.gov

Future research could systematically explore modifications at three key positions: the propyl group, the pyridine (B92270) ring, and the secondary amine. For instance, varying the length and branching of the alkyl chain could influence lipophilicity and, consequently, cell permeability and target engagement. The introduction of different substituents on the pyridine ring, such as electron-donating or electron-withdrawing groups, could modulate the electronic properties of the molecule and its interaction with biological targets. mdpi.com

Computational modeling and molecular docking studies can play a pivotal role in the rational design of these new analogues. By simulating the interaction of potential derivatives with known and novel biological targets, researchers can prioritize the synthesis of compounds with the highest predicted affinity and efficacy. This in silico approach can significantly streamline the drug discovery process, saving time and resources.

Exploration of Novel Biological Targets and Therapeutic Areas

While the current biological activities of propyl[(pyridin-3-yl)methyl]amine dihydrochloride may not be extensively documented in publicly available literature, the broader class of pyridine derivatives has shown a wide range of pharmacological effects. This suggests that the compound and its future analogues could be active in several therapeutic areas. nih.govnih.gov

Anticancer Activity: Numerous pyridine-fused heterocyclic derivatives have been investigated for their potential as anticancer agents. benthamdirect.comeurekaselect.com Future studies could screen this compound and its analogues against a panel of cancer cell lines to identify potential antiproliferative activity. Mechanistic studies could then elucidate the specific cellular pathways and molecular targets involved. For example, some pyridine derivatives have been found to act as inhibitors of key enzymes in cancer progression. nih.gov

Antibacterial and Antimicrobial Activity: The emergence of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents. nih.govresearchgate.net Pyridine-containing compounds have a long history of use and investigation as antibacterial agents. researchgate.net Screening of this compound and its derivatives against a range of bacterial and fungal strains could uncover novel antimicrobial leads. Research into their mechanism of action might reveal new ways to combat microbial infections. For instance, some 3-(pyridine-3-yl)-2-oxazolidinone derivatives have demonstrated potent antibacterial activity. nih.gov

Other Therapeutic Areas: The versatility of the pyridine scaffold suggests potential applications in other areas as well. For example, various pyridine derivatives have been explored for their activity in the central nervous system, as cardiovascular agents, and for the treatment of malaria. mdpi.com A comprehensive pharmacological profiling of this compound would be a critical step in identifying new and unexpected therapeutic opportunities.

Methodological Advancements in Synthesis and Analytical Techniques

Advances in synthetic organic chemistry can facilitate the efficient and diverse synthesis of novel analogues of this compound. Modern synthetic methods, such as catalytic cross-coupling reactions and one-pot procedures, can streamline the construction of substituted pyridine cores and the introduction of various functional groups. organic-chemistry.orgfrontiersin.org The development of stereoselective synthetic routes could also be crucial if chiral centers are introduced into the analogues, as different enantiomers often exhibit distinct biological activities.

Furthermore, the development of robust and sensitive analytical techniques is essential for the characterization and quantification of these compounds in biological matrices. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are standard methods that can be optimized for the analysis of propyl[(pyridin-3-yl)methyl]amine and its metabolites. The establishment of validated analytical methods is a prerequisite for pharmacokinetic and metabolism studies, which are vital for the progression of any potential drug candidate.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.